molecular formula C24H30O6 B15345316 1,2-dimethoxybenzene;1,3-dimethoxybenzene;1,4-dimethoxybenzene CAS No. 27598-81-8

1,2-dimethoxybenzene;1,3-dimethoxybenzene;1,4-dimethoxybenzene

Cat. No.: B15345316
CAS No.: 27598-81-8
M. Wt: 414.5 g/mol
InChI Key: IHGLKTAESDIFMX-UHFFFAOYSA-N
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Description

1,2-Dimethoxybenzene, 1,3-Dimethoxybenzene, and 1,4-Dimethoxybenzene are organic compounds that belong to the class of dimethoxybenzenes. These compounds are derived from benzene by substituting two methoxy groups (-OCH3) at different positions on the benzene ring. They are known for their distinct chemical properties and applications in various fields.

Chemical Reactions Analysis

1,2-Dimethoxybenzene: 1,2-Dimethoxybenzene undergoes electrophilic aromatic substitution reactions due to its electron-rich nature. It can be brominated with N-bromosuccinimide (NBS) to give 4-bromoveratrole . It also participates in oxidation reactions to form quinones .

1,3-Dimethoxybenzene: 1,3-Dimethoxybenzene can form pi- and O-ylidic complexes with dichlorocarbene (CCl2) . It also undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation .

1,4-Dimethoxybenzene: 1,4-Dimethoxybenzene can undergo Friedel-Crafts alkylation and acylation reactions. It is also involved in oxidation reactions to form quinones .

Mechanism of Action

The mechanism of action of these compounds primarily involves electrophilic aromatic substitution reactions. The methoxy groups (-OCH3) on the benzene ring donate electron density, making the ring more reactive towards electrophiles. This results in the formation of positively charged intermediates, which then undergo further reactions to yield substituted products .

Comparison with Similar Compounds

  • 1,2-Dimethoxybenzene (Veratrole)
  • 1,3-Dimethoxybenzene (Dimethylresorcinol)
  • 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether)

Uniqueness: Each isomer of dimethoxybenzene has unique properties and reactivity due to the different positions of the methoxy groups on the benzene ring. For example, 1,2-Dimethoxybenzene is more reactive towards electrophilic substitution compared to 1,3-Dimethoxybenzene and 1,4-Dimethoxybenzene . This difference in reactivity makes each isomer suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

27598-81-8

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

1,2-dimethoxybenzene;1,3-dimethoxybenzene;1,4-dimethoxybenzene

InChI

InChI=1S/3C8H10O2/c1-9-7-3-5-8(10-2)6-4-7;1-9-7-4-3-5-8(6-7)10-2;1-9-7-5-3-4-6-8(7)10-2/h3*3-6H,1-2H3

InChI Key

IHGLKTAESDIFMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC.COC1=CC(=CC=C1)OC.COC1=CC=CC=C1OC

Origin of Product

United States

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